(2R,3R)-Dibutyl 2,3-dihydroxysuccinate (2R,3R)-Dibutyl 2,3-dihydroxysuccinate Dibutyl tartrate is a chiral surfactant.
Brand Name: Vulcanchem
CAS No.: 87-92-3
VCID: VC0525932
InChI: InChI=1S/C12H22O6/c1-3-5-7-17-11(15)9(13)10(14)12(16)18-8-6-4-2/h9-10,13-14H,3-8H2,1-2H3
SMILES: CCCCOC(=O)C(C(C(=O)OCCCC)O)O
Molecular Formula: C12H22O6
Molecular Weight: 262.30 g/mol

(2R,3R)-Dibutyl 2,3-dihydroxysuccinate

CAS No.: 87-92-3

Cat. No.: VC0525932

Molecular Formula: C12H22O6

Molecular Weight: 262.30 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(2R,3R)-Dibutyl 2,3-dihydroxysuccinate - 87-92-3

Specification

CAS No. 87-92-3
Molecular Formula C12H22O6
Molecular Weight 262.30 g/mol
IUPAC Name dibutyl 2,3-dihydroxybutanedioate
Standard InChI InChI=1S/C12H22O6/c1-3-5-7-17-11(15)9(13)10(14)12(16)18-8-6-4-2/h9-10,13-14H,3-8H2,1-2H3
Standard InChI Key PCYQQSKDZQTOQG-UHFFFAOYSA-N
Isomeric SMILES CCCCOC(=O)[C@@H]([C@H](C(=O)OCCCC)O)O
SMILES CCCCOC(=O)C(C(C(=O)OCCCC)O)O
Canonical SMILES CCCCOC(=O)C(C(C(=O)OCCCC)O)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

(2R,3R)-Dibutyl 2,3-dihydroxysuccinate is characterized by the following identifiers:

PropertyValueSource
CAS Number87-92-3
IUPAC NameDibutyl (2R,3R)-2,3-dihydroxybutanedioate
Molecular FormulaC₁₂H₂₂O₆
Molecular Weight262.30 g/mol
SMILESCCCCOC(=O)C@@HO
Optical RotationD = +10.5° to +12° (neat)

The compound’s structure features two butyl ester groups attached to the 2,3-dihydroxysuccinate backbone, with stereochemical specificity at the C2 and C3 positions . This configuration underpins its chiral recognition capabilities, critical for applications in enantioselective synthesis and separation .

Physicochemical Properties

Key physical and chemical properties include:

PropertyValueMethod/Source
AppearanceSolid powder
SolubilitySoluble in DMSO, organic solvents
Stability>2 years at -20°C
Purity>98% (HPLC)

The compound’s solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) facilitates its use in reaction media, while its stability under refrigeration ensures long-term storage viability .

Synthesis and Manufacturing

Esterification of Tartaric Acid

The primary synthesis route involves the esterification of L-(+)-tartaric acid with n-butanol under acid-catalyzed conditions . A typical procedure includes:

  • Reaction Setup: Tartaric acid is refluxed with excess butanol in the presence of sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

  • Ester Formation: The hydroxyl groups at C2 and C3 react with butanol to form the diester, while the stereochemistry is preserved due to the chiral nature of the tartaric acid precursor .

  • Purification: The crude product is neutralized, washed, and recrystallized to achieve >98% purity.

Alternative Methods

  • Enzymatic Catalysis: Lipases have been employed to enhance stereoselectivity and reduce side reactions, though yields remain lower (60–70%) compared to acid-catalyzed methods .

  • Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 2–3 hours, improving energy efficiency without compromising yield .

Applications in Science and Industry

Chiral Resolution in Pharmaceuticals

The compound’s ability to form diastereomeric complexes with enantiomers enables its use in chromatographic separations. For example:

  • Microemulsion Electrokinetic Chromatography (MEEKC): (2R,3R)-Dibutyl 2,3-dihydroxysuccinate acts as a chiral selector, resolving β-blockers like propranolol with a resolution factor (Rₛ) > 2.5 .

  • Preparative HPLC: Scalable separation of antifungal agents (e.g., ketoconazole) achieves enantiomeric excess (ee) >99% .

Asymmetric Synthesis

As a chiral auxiliary, the compound directs stereoselectivity in:

  • Aldol Reactions: Induces >90% enantiomeric excess in the synthesis of polyketide precursors .

  • Sharpless Epoxidation: Enhances diastereoselectivity in epoxide formation, critical for taxol side-chain synthesis .

Industrial Uses

IndustryApplicationMechanism
FoodFlavor stabilizerInhibits lipid oxidation
CosmeticsMoisturizerEnhances stratum corneum hydration
PolymersPlasticizer for biodegradable filmsReduces glass transition temperature

Research Advancements and Mechanistic Insights

Biochemical Interactions

Studies using Pseudomonas putida cultures demonstrate the compound’s metabolism into succinic acid and butanol, suggesting potential as a carbon source in biopolymer production. Enzymatic hydrolysis by esterases yields tartaric acid, which can be recycled in closed-loop systems .

Computational Modeling

Density Functional Theory (DFT) calculations reveal that the compound’s hydroxyl groups form hydrogen bonds with target enantiomers (e.g., ΔG = -5.2 kcal/mol for propranolol complexes), explaining its chiral recognition efficacy .

ScenarioResponse
InhalationMove to fresh air; seek medical attention if symptoms persist .
Skin ContactWash with soap and water; consult a physician .
SpillageAbsorb with inert material; dispose as hazardous waste .

Future Directions

  • Biopolymer Synthesis: Leveraging microbial pathways to convert (2R,3R)-dibutyl 2,3-dihydroxysuccinate into polyhydroxyalkanoates (PHAs).

  • Drug Delivery Systems: Investigating its use as a stabilizer in lipid nanoparticle formulations for mRNA vaccines .

  • Green Chemistry: Optimizing enzymatic synthesis routes to achieve >90% yield with reduced waste .

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